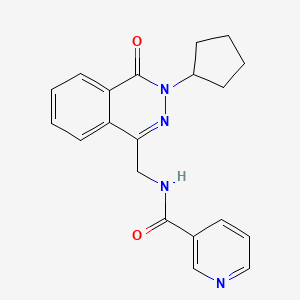

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide” is a chemical compound with potential applications in scientific research. It is a member of the class of N-acylpiperazines .

Synthesis Analysis

The synthesis of this compound involves the formal condensation of the carboxy group of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid with the free amino group of N-(cyclpropylcarbonyl)piperazine .Wissenschaftliche Forschungsanwendungen

NNMT as a Metabolic Regulator

Nicotinamide N-Methyltransferase in Metabolic Regulation : NNMT has been identified as a crucial enzyme in metabolic regulation, particularly in the liver and adipose tissues. Its activity affects glucose and cholesterol metabolism, potentially offering new therapeutic avenues for metabolic diseases. For instance, studies have shown that modulation of NNMT expression or its metabolic products can impact metabolic health, including serum and liver cholesterol levels, liver triglycerides, and insulin sensitivity (Hong et al., 2015; Kannt et al., 2018).

Therapeutic Potential of NNMT Inhibition

Development of NNMT Inhibitors : Research into NNMT inhibitors has identified potential therapeutic applications, particularly in treating metabolic disorders and various cancers. Structural modifications to enhance inhibitor activity have been explored, revealing insights into enzyme inhibition mechanisms and highlighting NNMT's role in disease (Gao et al., 2019; Hayashi et al., 2021).

NNMT in Disease Pathophysiology

Role in Cancer and Metabolic Diseases : NNMT overexpression is associated with various human cancers and metabolic diseases, affecting the methylation potential of cells and leading to altered epigenetic states. This suggests that NNMT not only plays a role in normal metabolic processes but also in the pathophysiology of diseases, making it a target for therapeutic intervention (Ulanovskaya et al., 2013).

Nutritional and Clinical Implications of NNMT Activity

Nutritional and Clinical Aspects : The role of NNMT extends beyond metabolism to include potential impacts on nutrition and clinical care. Its activity influences the cellular energy metabolism and oxidative stress response, with implications for treating immune system dysfunction, diabetes, and aging-related diseases. This highlights the broader significance of NNMT in both health and disease management (Maiese et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide are the Aldo-keto reductase family 1 member B10 and Aldose reductase . These enzymes play a crucial role in the metabolism of aldehydes and ketones.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition prevents the reduction of aldehydes and ketones into their corresponding alcohols, altering the normal metabolic processes within the cell.

Biochemical Pathways

The inhibition of Aldo-keto reductase family 1 member B10 and Aldose reductase affects the polyol pathway . This pathway is responsible for the conversion of glucose to fructose through sorbitol, and its disruption can lead to the accumulation of sorbitol and other metabolites, potentially causing cellular damage.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific cell type and the overall metabolic state of the organism. By inhibiting key enzymes in the polyol pathway, this compound can disrupt normal metabolic processes and potentially induce cellular stress or damage .

Eigenschaften

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19(14-6-5-11-21-12-14)22-13-18-16-9-3-4-10-17(16)20(26)24(23-18)15-7-1-2-8-15/h3-6,9-12,15H,1-2,7-8,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIAZBFOWLPUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)

![Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965651.png)

![3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2965652.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2965658.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2965660.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2965665.png)